N-isopropyl-L-glutamine

Description

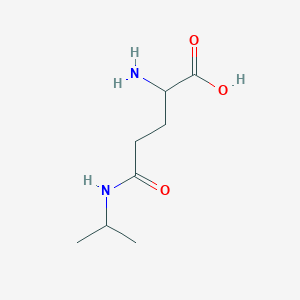

N-isopropyl-L-glutamine as a Nδ-Alkylglutamine and L-Glutamine Derivative

This compound is structurally classified as a derivative of L-glutamine. ebi.ac.uk Specifically, it is an N⁵-alkylglutamine, characterized by the substitution of an isopropyl group for a hydrogen atom on the amide nitrogen (Nδ) of the L-glutamine side chain. ebi.ac.uk This modification distinguishes it from its parent compound, L-glutamine, which possesses a primary amide group.

The core structure retains the essential features of L-glutamine, including the L-configured alpha-carbon, an α-amino group, and a carboxyl group, which allows it to be recognized as an amino acid analogue. umaryland.edu This structural relationship is fundamental to its behavior in biological systems and its applications in research, where it can serve as a probe or mimic for L-glutamine-related processes. The compound belongs to the broader chemical class of glutamine and its derivatives. umaryland.edu

Contextualizing this compound within L-Glutamine Metabolism and Biochemistry Research

L-glutamine is the most abundant amino acid in human serum and plays a central role in numerous metabolic processes. wikipedia.org It is a critical nutrient for rapidly dividing cells, including cancer cells, where it is catabolized through a process known as glutaminolysis to provide energy, carbon, and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione (B108866). wikipedia.orgnih.gov Given the importance of glutamine metabolism, particularly in pathology, derivatives like this compound serve as valuable tools in biochemical research.

Research applications of this compound include:

Metabolic Studies : The compound is utilized to investigate metabolic pathways, offering insights into cellular energy production and utilization. chemimpex.comchemimpex.com A notable example is its role as an intermediate in the bacterial degradation of isopropylamine (B41738). In Pseudomonas sp. strain KIE171, the enzyme gamma-glutamylamide synthetase catalyzes the formation of this compound (referred to as gamma-glutamyl-isopropylamide) from isopropylamine and L-glutamate. ebi.ac.uk This intermediate is then further metabolized, demonstrating a specific biochemical pathway involving this glutamine derivative. ebi.ac.uk

Neuroscience Research : It is employed in studies related to neurotransmitter synthesis, helping to elucidate brain function. chemimpex.com

Pharmaceutical and Biotechnological Applications : Its unique structure enhances solubility and stability, making it a candidate for use in drug formulations to improve the bioavailability of active pharmaceutical ingredients. chemimpex.com It is also used as a component in cell culture media to support the growth and maintenance of various cell lines. chemimpex.com

Polymer Synthesis : Researchers have used this compound in the synthesis of poly(glutamine), a polymer studied in the context of neurodegenerative diseases like Huntington's disease. uah.edu

By acting as a modified version of L-glutamine, this compound allows researchers to probe the specificity of enzymes and transport systems involved in glutamine metabolism and to develop new molecules for therapeutic or biotechnological purposes.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₆N₂O₃ |

| L-glutamine | C₅H₁₀N₂O₃ |

| L-glutamic acid | C₅H₉NO₄ |

| Isopropylamine | C₃H₉N |

| L-alaninol | C₃H₉NO |

| Adenosine triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ |

| N-(p-Tosyl)-L-glutamine isopropyl ester | C₁₅H₂₂N₂O₅S |

| Triphosgene | C₃Cl₆O₃ |

| Glutathione | C₁₀H₁₇N₃O₆S |

| Ammonia (B1221849) | NH₃ |

| Pyruvate | C₃H₄O₃ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Isopropyl L Glutamine and Analogues

Chemical Synthesis Approaches to N-isopropyl-L-glutamine

The chemical synthesis of this compound, also known as γ-glutamyl-isopropylamide (GIPA), can be achieved through various methods. One common approach involves the use of L-glutamic acid as a starting material. researchgate.net A key step in this process is the protection of the α-amino group and the α-carboxyl group of glutamic acid to selectively activate the γ-carboxyl group for amidation.

A typical synthetic route begins with the protection of the amino group of L-glutamic acid, for instance, by reacting it with phthalic anhydride (B1165640). researchgate.net Subsequently, the γ-carboxyl group can be activated, often by converting it into an acid anhydride. google.com For example, N-carboallyloxy-L-glutamic acid can be cyclicized to its corresponding anhydride using a liquid organic acid anhydride like acetic anhydride. google.com This activated intermediate is then reacted with isopropylamine (B41738) to form the γ-amide bond, yielding the protected this compound. The final step involves the deprotection of the α-amino and α-carboxyl groups to obtain the desired product.

Another strategy involves the use of coupling agents to facilitate the amide bond formation between a protected glutamic acid derivative and isopropylamine. For example, in a study focused on glutamyl hydrazide peptides, a similar amide bond formation was achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents to connect a protected glutamic acid with isopropylamine, although this specific reaction yielded both the desired amide and a cyclized byproduct. thieme-connect.com

The synthesis can be optimized by carefully selecting protecting groups and reaction conditions to maximize the yield and purity of this compound. researchgate.net

Biocatalytic and Fermentative Production of γ-Glutamyl-isopropylamide (this compound)

Biocatalytic and fermentative methods offer an alternative to chemical synthesis for the production of this compound. These approaches can be more environmentally friendly and highly specific.

Enzymatic Transamidation via γ-Glutamylmethylamide Synthetase (GMAS)

A key enzyme in the biocatalytic production of this compound is γ-glutamylmethylamide synthetase (GMAS). This enzyme catalyzes the ATP-dependent glutamylation of primary amines. researchgate.net Specifically, GMAS can synthesize γ-glutamyl-isopropylamide (GIPA) from L-glutamate and isopropylamine (IPA). researchgate.netnih.gov

The GMAS enzyme from Methylorubrum extorquens has been successfully used for this purpose. researchgate.netnih.gov Studies have shown that this enzyme can effectively catalyze the conversion of L-glutamate to GIPA. researchgate.net This enzymatic reaction is an essential step in the metabolism of methylamine (B109427) in some bacteria, such as Methylocella silvestris. nih.gov

Other enzymes, like γ-glutamylcysteine synthetase (γGCS) from Escherichia coli, have also demonstrated the ability to catalyze the formation of γ-glutamylamides from L-glutamic acid and various amines, including those with alkyl chains similar to isopropylamine. tandfonline.com Additionally, γ-glutamyltranspeptidase (GGT) is another enzyme capable of synthesizing γ-glutamyl compounds through transpeptidation. nih.gov

Metabolic Engineering Strategies for this compound Biosynthesis

Metabolic engineering of microorganisms presents a promising strategy for the large-scale fermentative production of this compound. This involves genetically modifying a host organism to enhance the production of the desired compound.

A successful example is the metabolic engineering of Pseudomonas putida KT2440. researchgate.netnih.gov By introducing the gene for γ-glutamylmethylamide synthetase (GMAS) from Methylorubrum extorquens, the recombinant P. putida strain was able to produce this compound. researchgate.netnih.gov In fed-batch bioreactor cultivations, this engineered strain accumulated up to 11 g/L of GIPA, with a product yield of 0.11 g per gram of glycerol (B35011) and a volumetric productivity of 0.24 g/L/h. researchgate.netnih.gov This was the first reported instance of fermentative production of GIPA. researchgate.netnih.gov

The production of L-glutamine, a precursor for this compound, has also been a target for metabolic engineering. In Escherichia coli, for instance, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, have been shown to increase L-glutamine accumulation. nih.gov Further metabolic engineering, such as attenuating cellular L-glutamine degradation, has led to strains capable of producing high concentrations of L-glutamine. nih.gov Such strategies to increase the precursor supply could potentially be combined with the expression of GMAS to further enhance this compound production.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for various research applications, including the development of biochemical probes and potential therapeutic agents.

Preparation of L-iso-Glutamine Derivatives for Research Applications

L-iso-glutamine derivatives are valuable compounds in medicinal chemistry research. A common synthetic approach involves the condensation of an N-acyl-glutamic acid anhydride with an amino acid ester. researchgate.net For example, a series of novel L-iso-glutamine derivatives were prepared by condensing N-(3,4,5-trimethoxybenzoyl)-glutamic acid anhydride with various L-amino acid methyl ester hydrochlorides. researchgate.net

The synthesis of N,N'-disubstituted L-isoglutamines has also been explored for their potential as anticancer agents. nih.gov These syntheses often involve creating amide bonds at both the α-amino and γ-carboxyl groups of glutamine, highlighting the importance of lipophilic groups on both the amine and amide nitrogens for biological activity. nih.gov Furthermore, the synthesis of lipophilic phosphonate (B1237965) and phosphonamidate analogues of N-acetylmuramyl-L-alanyl-D-isoglutamine has been reported, demonstrating the versatility of modifying the glutamine scaffold. mdpi.com

Synthetic Routes to Cyclic Glutamine Analogues for Biochemical Probes

Another approach to synthesizing cyclic glutamine analogues involves the cyclization of Cbz-glutamine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form a Cbz-glutarimide. beilstein-journals.org This intermediate can then be further modified, for example, through N-alkylation and subsequent reactions, to generate a diversity of analogues, including molecular probes. beilstein-journals.org These synthetic strategies provide access to a range of cyclic glutamine analogues that are valuable tools for biochemical research.

Biochemical Roles and Metabolic Interconnections of N Isopropyl L Glutamine and L Glutamine Derivatives

Contribution to Cellular Metabolism and Anabolism

The metabolic influence of L-glutamine and its derivatives extends across numerous pathways essential for cell proliferation and survival. nih.gov As a primary metabolic fuel, particularly for rapidly dividing cells like those of the immune system and the gut lining, glutamine's contributions are multifaceted. nbinno.comnih.gov It provides the necessary building blocks for anabolism and supports cellular energy production through its entry into central metabolic cycles. nbinno.comnih.gov

Role as a Nitrogen Donor in Biosynthetic Pathways

A primary function of L-glutamine is to serve as a nitrogen donor. nbinno.comdrugbank.com The amide group in its side chain acts as a crucial source of nitrogen for the de novo synthesis of a wide range of essential biomolecules. nih.gov This makes glutamine the principal carrier of nitrogen throughout the body, facilitating its transport between organs in a non-toxic form. nbinno.comnih.gov

Key biosynthetic pathways reliant on glutamine as a nitrogen donor include:

Nucleotide Synthesis: The γ-nitrogen from glutamine is indispensable for the creation of both purine (B94841) and pyrimidine (B1678525) rings, the fundamental components of DNA and RNA. drugbank.comnih.gov

Amino Acid Synthesis: Glutamine contributes its nitrogen for the synthesis of other non-essential amino acids. nih.gov

Hexosamine Biosynthesis: The formation of amino sugars like glucosamine, which are vital for the synthesis of glycoproteins and other complex macromolecules, utilizes nitrogen from glutamine. nih.gov

N-isopropyl-L-glutamine is also recognized for its ability to act as a nitrogen donor, positioning it as a compound of interest in applications where nitrogen delivery is beneficial. chemimpex.com

Carbon Backbone Contribution to Central Metabolic Cycles

Beyond its role in nitrogen transport, the five-carbon skeleton of L-glutamine is a significant source of carbon for replenishing intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. nih.gov This function is critical for cellular bioenergetics and provides precursors for various biosynthetic pathways. nih.govnih.gov

The entry of glutamine's carbon into the TCA cycle is initiated by its conversion to glutamate (B1630785). Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG). nih.govresearchgate.net This conversion allows glutamine's carbon to be used for:

ATP Production: The oxidation of α-KG within the TCA cycle generates NADH and FADH₂, which subsequently fuel the production of ATP through oxidative phosphorylation. nih.gov

Biosynthetic Precursors: TCA cycle intermediates derived from glutamine can be extracted from the cycle to serve as building blocks for the synthesis of other molecules, such as fatty acids and other non-essential amino acids. nih.govnih.gov

Engagement in Redox Homeostasis through Glutathione (B108866) Synthesis

L-glutamine plays a pivotal role in maintaining cellular redox balance by serving as a precursor for the synthesis of glutathione (GSH). nbinno.comnih.gov Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most important endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). nih.govmdpi.com

The synthesis of glutathione is directly dependent on the availability of glutamate, which is produced from the hydrolysis of glutamine. nih.gov By providing the glutamate backbone, glutamine supports the cellular antioxidant defense system. mdpi.com This function is crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.gov The synthesis of glutathione is essential for various cellular functions, including DNA repair, cell cycle regulation, and detoxification. mdpi.com

Enzymatic Transformation Pathways of Glutamine and its Derivatives

The metabolic utilization of glutamine is initiated by specific enzymatic pathways that convert it into metabolically accessible molecules like glutamate and α-ketoglutarate. In mammals, two primary pathways are responsible for the initial steps of glutamine catabolism.

Canonical Glutaminase (B10826351) Pathway (GLS1/GLS2)

The most well-characterized pathway for glutamine metabolism is its hydrolysis to glutamate and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (GLS). nih.gov Mammals possess two glutaminase isozymes, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by separate genes. acs.org

GLS1 (Kidney-type glutaminase): This enzyme is widely distributed in various tissues and is particularly important in rapidly proliferating cells. acs.org

GLS2 (Liver-type glutaminase): As its name suggests, GLS2 is predominantly expressed in the liver and plays a role in regulating hepatic glutamine metabolism. acs.org

The glutamate produced through this pathway can then enter central metabolism or be used for glutathione synthesis. researchgate.netnih.gov

Table 1: Key Enzymes in Canonical Glutamine Metabolism

| Enzyme | Gene | Substrate | Product | Cellular Location | Key Function |

|---|---|---|---|---|---|

| GLS1 | GLS | L-Glutamine | L-Glutamate, Ammonia | Mitochondria | Glutamine catabolism in most tissues |

| GLS2 | GLS2 | L-Glutamine | L-Glutamate, Ammonia | Mitochondria | Glutamine catabolism primarily in the liver |

Glutamine Transaminase—ω-Amidase (GTωA) Pathway (Glutaminase II Pathway)

An alternative route for glutamine metabolism is the Glutaminase II pathway, more recently referred to as the glutamine transaminase—ω-amidase (GTωA) pathway. This two-step pathway converts glutamine to α-ketoglutarate without the intermediate formation of free glutamate.

The steps of the GTωA pathway are:

Transamination: A glutamine transaminase (GT) catalyzes the transfer of the amino group from glutamine to an α-keto acid acceptor. This reaction produces α-ketoglutaramate (KGM) and a new amino acid.

Deamidation: The enzyme ω-amidase then hydrolyzes KGM to produce α-ketoglutarate and ammonia.

This pathway provides an alternative mechanism for cells to generate anaplerotic α-ketoglutarate from glutamine. While less studied than the canonical glutaminase pathway, the GTωA pathway is widely distributed in mammalian tissues.

Table 2: Comparison of Glutamine Catabolism Pathways

| Feature | Canonical Pathway (GLS1/GLS2) | GTωA Pathway (Glutaminase II) |

|---|---|---|

| Enzymes | Glutaminase (GLS1 or GLS2) | Glutamine Transaminase (GT), ω-Amidase |

| Initial Product | L-Glutamate | α-Ketoglutaramate (KGM) |

| Final Product | L-Glutamate (further converted to α-KG) | α-Ketoglutarate |

| Number of Steps | One step to produce glutamate | Two steps to produce α-ketoglutarate |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Glutamine |

| L-Glutamate |

| α-Ketoglutarate (α-KG) |

| Ammonia |

| Glutathione (GSH) |

| Cysteine |

| Glycine |

| Purines |

| Pyrimidines |

| Hexosamines |

| Glucosamine |

| NADH |

| FADH₂ |

| ATP |

| Reactive Oxygen Species (ROS) |

Interconversion with L-Glutamate and Other Non-Essential Amino Acids

The biochemical pathway for this compound metabolism is intrinsically linked to the metabolic fate of its parent compound, L-glutamine. The central reaction for L-glutamine is its interconversion with L-glutamate. This process is a critical nexus in cellular nitrogen and carbon metabolism. L-glutamine is synthesized from L-glutamate and ammonia in an ATP-dependent reaction catalyzed by the enzyme glutamine synthetase (GS). bosterbio.comnih.gov Conversely, the hydrolysis of L-glutamine back to L-glutamate and ammonia is catalyzed by the enzyme glutaminase (GLS). bosterbio.commdpi.com

This interconversion is fundamental for several metabolic functions:

Nitrogen Transport: L-glutamine is the most abundant amino acid in the bloodstream and serves as the primary carrier of nitrogen between tissues. nih.govembopress.org

Anaplerosis: The L-glutamate produced from L-glutamine can be deaminated by glutamate dehydrogenase or transaminases to form α-ketoglutarate (α-KG). nih.gov This intermediate replenishes the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis, which is vital for rapidly proliferating cells.

Biosynthetic Precursor: The nitrogen from the amide group of L-glutamine is a crucial donor for the synthesis of other non-essential amino acids, as well as purines, pyrimidines, and hexosamines. bosterbio.com

Redox Homeostasis: Cytosolic L-glutamate is essential for the synthesis of glutathione (GSH), a major cellular antioxidant that protects cells from oxidative stress. bosterbio.com

For this compound, it is biochemically plausible that the initial metabolic step involves the cleavage of the N-isopropyl group to yield L-glutamine. This L-glutamine would then enter the well-established metabolic pathways described above, undergoing conversion to L-glutamate and participating in the synthesis of other non-essential amino acids and vital metabolic intermediates.

| Enzyme | Reaction | Metabolic Role |

| Glutamine Synthetase (GS) | L-glutamate + NH₃ + ATP → L-glutamine + ADP + Pi | Synthesizes L-glutamine, incorporating free ammonia into an organic molecule. mdpi.com |

| Glutaminase (GLS) | L-glutamine + H₂O → L-glutamate + NH₄⁺ | Hydrolyzes L-glutamine to release ammonia and L-glutamate for energy production or biosynthesis. bosterbio.commdpi.com |

| Glutamate Dehydrogenase (GDH) | L-glutamate + NAD(P)⁺ ↔ α-ketoglutarate + NAD(P)H + NH₄⁺ | Links amino acid metabolism with the TCA cycle by converting L-glutamate to α-ketoglutarate. nih.gov |

This compound as a Bacterial Metabolite and Modulator

This compound is recognized as an L-glutamine derivative, specifically an N⁵-alkylglutamine. ebi.ac.uk It has been identified as a potential prokaryotic metabolite, suggesting it can be produced or utilized by bacteria. ebi.ac.uk Its role as a modulator of microbial environments is understood through the extensive research on its parent compound, L-glutamine, which is a key nutrient for intestinal bacteria and significantly influences the composition and metabolic activity of the gut microbiome. nih.govyoutube.com

Metabolic Pathways in Microorganisms Utilizing this compound

While specific metabolic pathways for this compound in microorganisms are not detailed in current research, they are presumed to follow the established routes of L-glutamine metabolism. Bacteria, including those in the gut, utilize L-glutamine as a significant source of carbon and nitrogen. nih.govnih.gov

Key microbial metabolic pathways involving L-glutamine include:

Glutaminolysis: Similar to mammalian cells, bacteria possess glutaminase enzymes that convert L-glutamine into L-glutamate and ammonia. nih.gov This reaction is central to bacterial nitrogen metabolism.

Ammonia Assimilation: In enteric bacteria, the glutamine synthetase (GS) and glutamate synthase (GOGAT) system is a primary pathway for ammonia assimilation, especially under low ammonia conditions. nih.gov This allows bacteria to incorporate inorganic nitrogen into essential biomolecules.

Amino Acid Synthesis: The glutamate produced from L-glutamine serves as a precursor for the synthesis of other amino acids through the action of various aminotransferases.

Energy Production: The resulting α-ketoglutarate can enter the TCA cycle to generate energy (ATP) for the bacterial cell. nih.gov

Research on denitrifying bacteria indicates that L-glutamine can influence nitrogen-related microbial processes by, for example, inhibiting assimilatory nitrate (B79036) reductase activity. researchgate.net This highlights the regulatory role of glutamine in bacterial nitrogen utilization. It is hypothesized that this compound would first be converted to L-glutamine before entering these core metabolic pathways.

Modulation of Gut Microbial Amino Acid Metabolism by L-Glutamine and Derivatives

L-glutamine and its derivatives are significant modulators of the gut microbial ecosystem, influencing both its composition and metabolic functions. researchgate.net Oral supplementation with L-glutamine has been shown to alter the gut microbiota in various studies.

Altering Microbial Composition: L-glutamine supplementation in overweight and obese humans was associated with a reduction in the Firmicutes to Bacteroidetes ratio, a change that mirrors shifts seen in weight loss programs. nutraingredients-usa.comfrontiersin.org It has also been shown to increase the abundance of beneficial genera like Prevotella while decreasing pro-inflammatory genera such as Veillonella. nutraingredients-usa.com

Supporting Gut Health: By influencing the microbiota and their production of metabolites, L-glutamine contributes to maintaining intestinal homeostasis. nih.gov The modulation of bacterial amino acid metabolism can positively affect the gut barrier, immune responses, and inflammatory processes. youtube.comnih.govchemicalbook.com

The effects of L-glutamine on gut microbiota provide a framework for understanding the potential role of derivatives like this compound. As a source of L-glutamine, it could exert similar modulatory effects on the microbial community and their metabolic activities.

| Microbial Group | Effect of L-Glutamine Supplementation | Reference |

| Phylum Level | ||

| Firmicutes | Decrease in relative abundance | nutraingredients-usa.comfrontiersin.org |

| Bacteroidetes | Increase in relative abundance | frontiersin.org |

| Genus Level | ||

| Prevotella | Increase in abundance | nutraingredients-usa.com |

| Veillonella | Decrease in abundance | nutraingredients-usa.com |

| Amino Acid Utilization | ||

| Lysine, Leucine, Valine, Ornithine, Serine | Decreased net utilization by mixed gut bacteria | nih.gov |

| Asparagine | Reduced net utilization by mixed gut bacteria | nih.gov |

Academic Research Applications and Advanced Derivative Design

Exploration in Pharmaceutical Development Research for Compound Optimization

The optimization of active pharmaceutical ingredients (APIs) is a critical step in drug development, often focusing on improving their physical and chemical properties to enhance therapeutic efficacy. Many drug candidates exhibit poor water solubility, which can limit their bioavailability and clinical utility. mdpi.comacs.org The use of derivatives and specialized formulations is a key strategy to overcome these challenges. google.com

Glutamine derivatives are explored in pharmaceutical research for their potential to improve the characteristics of APIs. chemimpex.com N-isopropyl-L-glutamine is specifically investigated for its utility in drug formulations, with a focus on enhancing the solubility and bioavailability of the active compounds. chemimpex.com The unique structure of this compound, which offers increased solubility and stability, makes it an attractive candidate for integration into various drug formulations to improve their performance. chemimpex.com

Neuroscience Research into Neurotransmitter Synthesis Regulation

In the central nervous system (CNS), glutamine plays a pivotal role in neurotransmission. It is a key component of the glutamate-glutamine cycle, an intercellular pathway that occurs between astrocytes and neurons. cambridge.orgfrontiersin.org Astrocytes synthesize glutamine from glutamate (B1630785) and ammonia (B1221849), a process catalyzed by the astrocyte-specific enzyme glutamine synthetase. cambridge.org This newly synthesized glutamine is then transported to neurons, where it serves as the primary precursor for the brain's main excitatory neurotransmitter, glutamate, and its main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). cambridge.orgnih.gov The maintenance of glutamine homeostasis is therefore crucial for normal brain activity, including emotional and cognitive functions. mdpi.com this compound is utilized in neuroscience research to study this regulation of neurotransmitter synthesis, making it a valuable compound for understanding brain function. chemimpex.com

Agricultural Research for Enhanced Plant Growth and Resilience Mechanisms

Modern agriculture faces challenges from various environmental and abiotic stresses, such as drought and salinity, which can significantly reduce crop yields. horizon-europe.gouv.frnih.gov Plant biostimulants are substances that can enhance plant growth, nutrient uptake, and tolerance to stress. nih.gov Research has identified specific amino acids as effective biostimulants. In particular, studies on Arabidopsis thaliana have shown that glutamine and asparagine can significantly promote leaf area and plant growth, especially when supplied at low concentrations alongside primary nitrogen sources. frontiersin.org As a derivative of glutamine and a nitrogen donor, this compound is explored as a beneficial additive in agricultural formulations designed to enhance plant growth and bolster resilience mechanisms against environmental stressors. chemimpex.com

| Research Area | Finding | Relevant Compounds | Source(s) |

| Plant Biostimulation | Exogenous application of L-glutamine and L-asparagine promotes leaf area development in Arabidopsis thaliana. | L-glutamine, L-asparagine | frontiersin.org |

| Crop Yield | Foliar application of L-Glutamic acid can increase bulb yield and growth parameters in garlic. | L-Glutamic acid | cabidigitallibrary.org |

| Stress Tolerance | Amino acids derived from glutamate, including glutamine, accumulate under stress conditions and are thought to improve plant tolerance. | Glutamine, Proline, Arginine | taylorfrancis.com |

| Formulation Additive | This compound acts as a nitrogen donor and is used in formulations to enhance plant growth and resilience. | This compound | chemimpex.com |

Design and Synthesis of Peptide Conjugates and Polymeric Structures

Modified amino acids serve as fundamental units in the construction of complex peptides and polymers for various biochemical and biomedical applications. The specific side chains of these derivatives can introduce desired properties or act as protecting groups during synthesis.

This compound is utilized as a side-chain protected building block in chemical synthesis. uah.edu Its primary application in this context is in the synthesis of poly(glutamine) structures, where the isopropyl group protects the side-chain amide during the polymerization process. uah.edu More broadly, glutamine analogues are used in bioconjugation to create advanced research tools. For instance, they have been linked to DOTA chelators for radiolabeling and use in molecular imaging, or attached to fluorescent probes to study metabolic uptake in cells. mdpi.comresearchgate.netnih.gov

The study of poly(glutamine) (polyQ) tracts is highly relevant to a class of inherited neurodegenerative disorders, including Huntington's disease, which are caused by an expansion of glutamine-coding CAG repeats in specific genes. pnas.orgfrontiersin.org These expanded polyQ regions can lead to protein aggregation and neuronal toxicity. oup.comnih.gov

Research into the fundamental properties of polyQ has involved the chemical synthesis of these polymers. One method is the ring-opening polymerization of a side-chain protected glutamine N-carboxyanhydride (NCA) monomer. uah.edu In a study focused on this synthesis, this compound was used as the protected monomer. uah.edu Researchers observed that while the synthesis was successful, the efficiency of polymerization generally decreased as the target polymer length increased. uah.edu A comparison with another protecting group, trityl, revealed that the isopropyl group was more difficult to remove from the final polymer. uah.edu

| Polymerization Study | Key Findings | Source |

| Monomer Used | Isopropyl-L-glutamine N-carboxyanhydride (NCA) | uah.edu |

| Polymerization Method | Ring-opening polymerization of the NCA monomer | uah.edu |

| Observation | Polymerization efficiency decreased as the monomer-to-initiator ratio increased. | uah.edu |

| Protecting Group | The isopropyl protecting group was found to be more difficult to remove post-synthesis compared to a trityl protecting group. | uah.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.